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2,4-Dimethylthiazole-5-carbonitrile
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Overview
Description
2,4-Dimethylthiazole-5-carbonitrile is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylthiazole with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylthiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
- Building Block: Used as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.
Biology
- Antimicrobial Properties: Investigated for its potential to inhibit bacterial and fungal growth, making it valuable in developing new antimicrobial agents.
- Mechanism of Action: The thiazole ring interacts with specific enzymes and receptors, potentially modulating their activity due to the presence of the nitrile group, which can engage in hydrogen bonding.
Medicine
- Drug Discovery: Explored as a lead compound for therapeutic applications due to its unique chemical properties that may provide anti-cancer or anti-inflammatory effects .
- Case Study: A study demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative activity against breast cancer cell lines, indicating potential for further development as anti-cancer drugs .
Agrochemicals
- Pesticides and Herbicides: The compound is being researched for its role in developing agrochemicals aimed at improving crop yields and pest resistance .
Flavoring Agents
- Food Industry: Utilized in flavor formulations due to its ability to enhance taste profiles in food products .
Dye Production
- Industrial Chemicals: Employed in the synthesis of dyes and pigments, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Dimethylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylthiazole-5-carboxylic acid
- 2,4-Dimethylthiazole-5-methylamine
- 2,4-Dimethylthiazole-5-ethylamine
Uniqueness
2,4-Dimethylthiazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Biological Activity
2,4-Dimethylthiazole-5-carbonitrile is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential applications of this compound, including relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with carbonitrile groups. Various methodologies have been reported in the literature, focusing on optimizing yield and purity. For instance, a common approach includes the use of thioamide derivatives in the presence of suitable reagents to facilitate cyclization and nitrile formation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis and ribonuclease reductase activity, which are critical for bacterial growth and replication.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown moderate cytotoxic activity against A549 (lung carcinoma) and HeLa (cervix carcinoma) cells. The observed cytotoxicity is attributed to the compound's ability to disrupt tubulin polymerization, which is essential for cell division.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 | 25 ± 5 |
HeLa | 30 ± 3 |
MCF-7 | Not significant |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiazole derivatives including this compound. The results indicated that this compound possesses a broad spectrum of activity against common pathogens, making it a candidate for developing new antibiotics .
- Cytotoxic Mechanism : Another investigation into the cytotoxic effects revealed that treatment with this compound resulted in significant apoptosis in cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers .
- Anti-inflammatory Potential : Recent research highlighted the anti-inflammatory properties of this compound through various assays such as xanthine oxidase inhibition and membrane stability tests. The results suggested that it could serve as a lead compound for developing anti-inflammatory agents .
Properties
Molecular Formula |
C6H6N2S |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H6N2S/c1-4-6(3-7)9-5(2)8-4/h1-2H3 |
InChI Key |
NYSZIQSZFWCBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C#N |
Origin of Product |
United States |
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